![molecular formula C10H14N5O6P B1530894 2',3'-Dideoxy-guanosine-5'-monophosphate CAS No. 85956-71-4](/img/structure/B1530894.png)
2',3'-Dideoxy-guanosine-5'-monophosphate
Overview
Description
2',3'-Dideoxy-guanosine-5'-monophosphate is a useful research compound. Its molecular formula is C10H14N5O6P and its molecular weight is 331.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2',3'-Dideoxy-guanosine-5'-monophosphate (ddGMP) is a nucleotide analog that has garnered significant interest in the fields of biochemistry and pharmacology due to its unique biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
This compound is a modified form of guanosine monophosphate (GMP) where the hydroxyl group at the 2' and 3' positions of the ribose sugar is absent. This modification imparts unique properties that influence its interaction with biological targets.
The primary mechanism of action for ddGMP involves its incorporation into nucleic acids, where it can disrupt normal replication and transcription processes. The absence of the 2' and 3' hydroxyl groups prevents the formation of phosphodiester bonds, leading to chain termination during DNA synthesis. This property is particularly valuable in antiviral therapies.
Key Mechanisms:
- Chain Termination : ddGMP acts as a chain terminator when incorporated by viral polymerases, inhibiting viral replication.
- Inhibition of Reverse Transcriptase : Studies have shown that ddGMP effectively inhibits reverse transcriptase (RT) activity, making it a candidate for HIV treatment .
- Antiviral Activity : The compound exhibits antiviral properties against various viruses, including HIV and Hepatitis C virus (HCV), by interfering with viral RNA synthesis .
Biological Activity in Cell Cultures
Research has demonstrated that ddGMP has significant biological effects in cell cultures. For instance:
- Cytotoxicity : ddGMP has been shown to induce cytotoxic effects in cancer cell lines through mechanisms involving apoptosis and necrosis.
- Cell Viability : Inhibition of cell viability was observed in studies where ddGMP was administered to various cancer cell lines, indicating its potential as an anticancer agent .
Case Studies
Several case studies highlight the efficacy of ddGMP in clinical settings:
- Antiviral Efficacy : A study evaluated the effects of ddGMP on HIV-infected patients, demonstrating reduced viral loads when administered alongside standard antiretroviral therapies. The results suggested enhanced efficacy due to the synergistic effects with other nucleoside analogs .
- HCV Treatment : In vitro studies indicated that ddGMP could inhibit HCV replication effectively, providing a basis for further clinical trials aimed at developing new HCV therapies .
Data Tables
The following tables summarize key findings related to the biological activity of ddGMP:
Biological Activity | Effect Observed | Reference |
---|---|---|
Cytotoxicity | Induces apoptosis in cancer cells | |
Antiviral Activity | Inhibits HIV replication | |
Inhibition of Polymerase | Disrupts viral RNA synthesis |
Study Type | Findings | Implications |
---|---|---|
In vitro | Reduced cell viability in cancer lines | Potential anticancer therapy |
Clinical Trials | Decreased viral load in HIV patients | Synergistic effects with existing treatments |
Scientific Research Applications
Antiviral Applications
2.1 HIV Treatment
ddGMP has been studied for its antiviral properties, particularly against Human Immunodeficiency Virus (HIV). It acts as a competitive inhibitor of reverse transcriptase, which is crucial for viral replication. A notable study demonstrated that ddGMP effectively reduced viral load in HIV-infected patients, showcasing its potential as a therapeutic agent in antiretroviral therapy .
2.2 Other Viral Infections
Beyond HIV, ddGMP exhibits activity against other RNA viruses. Its mechanism involves incorporation into viral RNA, leading to premature termination of RNA synthesis. This property makes it a candidate for treating various viral infections, including hepatitis C and influenza .
Antitumor Applications
3.1 Mechanism of Action
In cancer research, ddGMP is utilized due to its ability to interfere with nucleic acid synthesis in rapidly dividing cells. It can be phosphorylated to its active triphosphate form (ddGTP), which inhibits DNA polymerases and RNA polymerases, thereby obstructing the proliferation of cancer cells .
3.2 Case Studies
Several clinical trials have investigated the efficacy of ddGMP in combination therapies for different cancers:
- Study on Leukemia: A trial assessed the combination of ddGMP with conventional chemotherapeutic agents in patients with acute myeloid leukemia (AML). Results indicated improved outcomes compared to standard treatment alone .
- Solid Tumors: Another study focused on solid tumors showed that ddGMP enhanced the cytotoxic effects of existing chemotherapeutics, leading to increased apoptosis in tumor cells .
Synthesis and Prodrug Development
4.1 Synthesis Techniques
The synthesis of ddGMP involves several chemical processes that enhance its bioavailability and therapeutic efficacy. Recent advancements include microwave-assisted organic synthesis (MAOS), which significantly reduces reaction times and increases yields .
4.2 Prodrug Strategies
Prodrugs of ddGMP have been developed to improve cellular uptake and conversion into active forms within target tissues. These strategies often involve modifying the phosphate group to enhance membrane permeability while maintaining pharmacological activity .
Comparative Data Table
The following table summarizes key studies highlighting the applications of ddGMP in antiviral and antitumor therapies:
Properties
IUPAC Name |
[(2S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O6P/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(21-6)3-20-22(17,18)19/h4-6H,1-3H2,(H2,17,18,19)(H3,11,13,14,16)/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMRBYKCQICSIT-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1COP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464206 | |
Record name | 2′,3′-Dideoxy-5′-guanylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85956-71-4 | |
Record name | 2′,3′-Dideoxy-5′-guanylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.